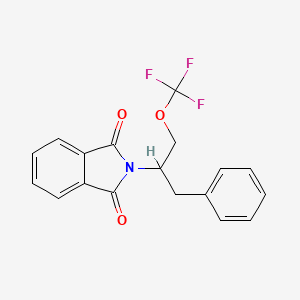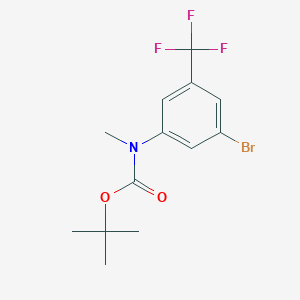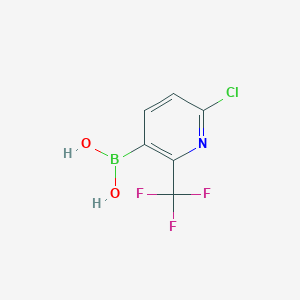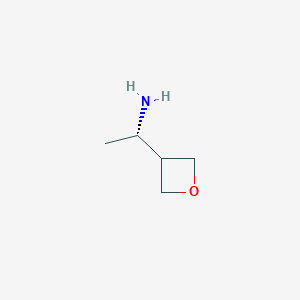
(1S)-1-(Oxetan-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(Oxetan-3-yl)ethanamine is an organic compound that features an oxetane ring and an ethanamine group. Oxetane rings are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. The compound’s stereochemistry is denoted by the (1S) configuration, indicating the spatial arrangement of atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Oxetan-3-yl)ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The ethanamine group can then be introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis or batch reactors. These methods ensure high yield and purity while maintaining cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(Oxetan-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethanamine group or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetanones, while substitution reactions can produce various substituted ethanamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(Oxetan-3-yl)ethanamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The oxetane ring’s strained structure can also make it a reactive intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(Oxetan-3-yl)ethanamine: The enantiomer of the compound with different stereochemistry.
(1S)-1-(Oxetan-3-yl)propanamine: A similar compound with a propanamine group instead of an ethanamine group.
(1S)-1-(Tetrahydrofuran-3-yl)ethanamine: A compound with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness
(1S)-1-(Oxetan-3-yl)ethanamine is unique due to its specific stereochemistry and the presence of the oxetane ring, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
(1S)-1-(oxetan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNHHVCEJACHK-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
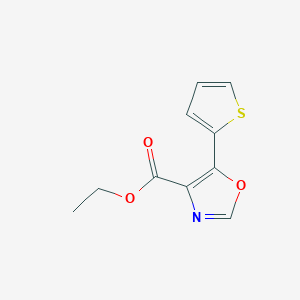
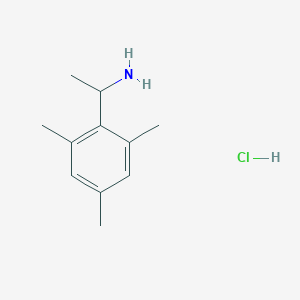
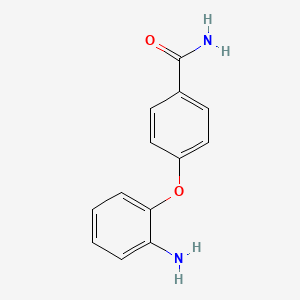
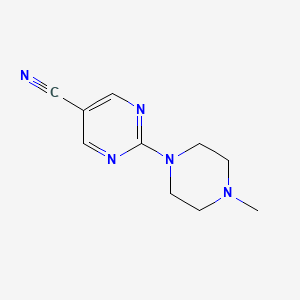
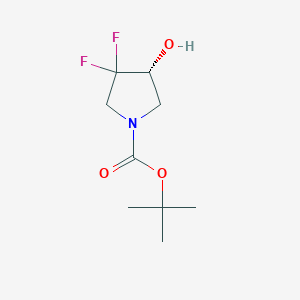
![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III)](/img/structure/B6351307.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride](/img/structure/B6351312.png)
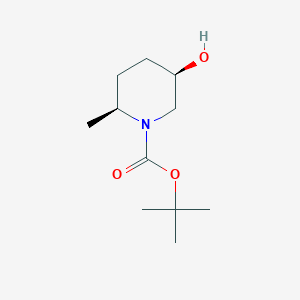
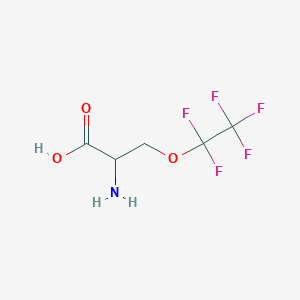
![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)
